molecular formula C6H10N4S B164009 1-Cyclopentyl-1H-tetrazole-5-thiol CAS No. 129976-04-1

1-Cyclopentyl-1H-tetrazole-5-thiol

Cat. No. B164009
CAS RN: 129976-04-1
M. Wt: 170.24 g/mol
InChI Key: QAKFYVPOKBWZRH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which could include 1-Cyclopentyl-1H-tetrazole-5-thiol, has been achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . Another method involves the reaction of α-bromocinnamaldehyde with 1-amino-1H-tetrazole-5-thiol .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-1H-tetrazole-5-thiol consists of a cyclopentyl group attached to a tetrazole ring, which also has a thiol group .


Chemical Reactions Analysis

Tetrazole derivatives, including 1-Cyclopentyl-1H-tetrazole-5-thiol, are important to medicinal chemistry and drug design due to their bioisosterism to carboxylic acid and amide moieties as well as their metabolic stability .


Physical And Chemical Properties Analysis

1-Cyclopentyl-1H-tetrazole-5-thiol is a solid compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis Applications

  • The compound is used in the Markovnikov-selective formal hydroamination of styrenyl compounds, which leads to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).
  • Efficient synthesis of 1-substituted 5-bromo-1H-tetrazoles from 1-substituted 1H-tetrazole-5-thiols has been reported, offering a method for preparing these compounds (Myznikov et al., 2013).

Antibacterial and Antifungal Activities

  • Certain tetrazole-5-thiol derivatives exhibit significant antibacterial activity against E. coli and Staphylococcus aureus (Mekky & Thamir, 2019).
  • Synthesis of selected 5-thio-substituted tetrazole derivatives demonstrated their potential in antibacterial and antifungal applications (Dhayanithi et al., 2011).

Material Science and Other Applications

Bioimaging and Chemical Sensing

  • Coumarin-based derivatives of tetrazole-thiols have been used as regenerable thiol probes in bioimaging applications, demonstrating their utility in detecting thiols in living cells and complex matrices (Yang et al., 2013).

properties

IUPAC Name

1-cyclopentyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKFYVPOKBWZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1H-tetrazole-5-thiol

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